molecular formula C16H15NO3 B15087186 1-(4-(4-Acetylamino)phenoxy)ethanone

1-(4-(4-Acetylamino)phenoxy)ethanone

Cat. No.: B15087186
M. Wt: 269.29 g/mol
InChI Key: VFBWDWVAAGJFCV-UHFFFAOYSA-N
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Description

1-(4-(4-Acetylamino)phenoxy)ethanone is an organic compound with the molecular formula C16H15NO3 and a molecular weight of 269.30 g/mol . This compound is characterized by the presence of an acetylamino group attached to a phenoxyethanone structure. It is a solid at room temperature and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Acetylamino)phenoxy)ethanone typically involves the reaction of 4-acetylaminophenol with 4-chloroacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Acetylamino)phenoxy)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amines, and substituted phenoxy derivatives .

Scientific Research Applications

1-(4-(4-Acetylamino)phenoxy)ethanone is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(4-(4-Acetylamino)phenoxy)ethanone involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The phenoxy group can interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(4-Acetylamino)phenoxy)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetylamino and phenoxy groups allows for versatile applications in various research fields .

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

N-[4-(4-acetylphenoxy)phenyl]acetamide

InChI

InChI=1S/C16H15NO3/c1-11(18)13-3-7-15(8-4-13)20-16-9-5-14(6-10-16)17-12(2)19/h3-10H,1-2H3,(H,17,19)

InChI Key

VFBWDWVAAGJFCV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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